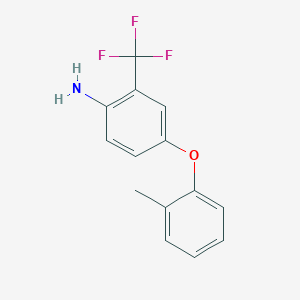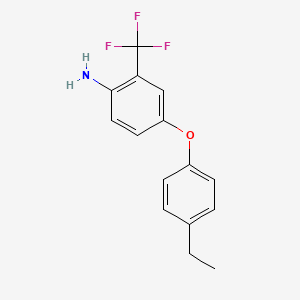
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline (also known as 4-BTFMA) is a chemical compound with a wide range of applications in the scientific research field. It is a trifluoromethyl derivative of aniline, and is used as a building block for the synthesis of various organic compounds. 4-BTFMA is a versatile compound that has been used in a variety of scientific research applications, ranging from drug discovery to materials science.
Wissenschaftliche Forschungsanwendungen
Degradation Processes and By-products
The degradation processes of nitisinone and its by-products, including 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), were explored using LC-MS/MS. Nitisinone's stability increases with the pH of the solution, providing insights into its environmental fate and potential applications beyond its medical use (Barchańska et al., 2019).
Phase Behavior and Potential Applications
A review on the phase behavior and potential applications of ionic liquids with various solutes, including aliphatic and aromatic compounds, highlighted the influence of anion selection on solubility. This research suggests opportunities for using mixed solvents in environmental and industrial processes (Visak et al., 2014).
Functionalized Azoles Synthesis
The chemical fixation of CO2 with aniline derivatives for synthesizing functionalized azole compounds has been reviewed. This novel methodology opens avenues for creating important natural and biologically active azole derivatives, demonstrating the versatility of aniline derivatives in sustainable chemistry (Vessally et al., 2017).
Genotoxic Activities and Carcinogenicity
Research on the genotoxic activities of aniline and its metabolites, including their relationship to the carcinogenicity of aniline in rats, provides valuable information on the safety and environmental impact of aniline derivatives. This review offers insights into the mechanisms underlying the observed toxicological effects and highlights the need for further studies to understand the potential risks associated with these compounds (Bomhard & Herbold, 2005).
Structural Properties of Novel Substituted Compounds
The synthesis, spectroscopic, and structural properties of novel substituted compounds, including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones derived from the reaction of chloral with substituted anilines, were explored. This work contributes to the understanding of the reactivity and potential applications of aniline derivatives in the development of new pharmaceuticals and materials (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
4-(2-benzylphenoxy)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-13-16(10-11-18(17)24)25-19-9-5-4-8-15(19)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBWOHYIQNJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzylphenoxy)-2-(trifluoromethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


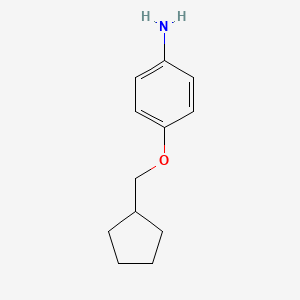
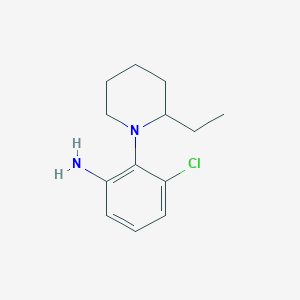

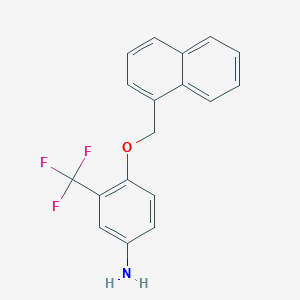
![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)




![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
